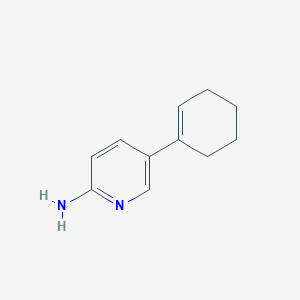

5-(Cyclohexen-1-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

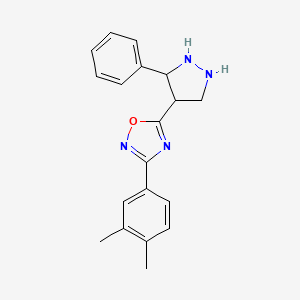

The compound 5-(Cyclohexen-1-yl)pyridin-2-amine is a derivative of pyridine, featuring a cyclohexenyl group attached to the nitrogen atom of the pyridine ring. This structure is indicative of a class of compounds that are often explored for their potential in various chemical reactions and biological activities. The papers provided discuss related compounds and their synthesis, structure, and potential applications, which can shed light on the characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including nucleophilic substitution and condensation reactions. For instance, cyclohexylamine reacts with a chloro-substituted pyrazole derivative to yield a product through nucleophilic substitution . Similarly, the synthesis of carbo-nucleoside analogues of pyrimidine involves the construction of the base on an amino group of an amino alcohol . These methods suggest possible pathways for synthesizing this compound, which may involve analogous nucleophilic substitution on a suitable pyridine precursor.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized by various intramolecular interactions and conformational features. For example, an intramolecular N-H...N hydrogen bond is observed in one of the synthesized pyrazole derivatives, and the molecules are linked by C-H...O hydrogen bonds to form sheets . X-ray crystallography confirms the cis-configuration of a synthesized uridine analogue and provides detailed geometric parameters . These findings suggest that this compound may also exhibit specific intramolecular interactions and a defined conformation that could be elucidated by similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to this compound is diverse. A formal [3 + 2] cycloaddition reaction involving ynamides and isoxazol-5-amines is catalyzed by AgNTf2, leading to functionalized pyrrole derivatives . This indicates that the pyridine and cyclohexenyl moieties in this compound could potentially participate in cycloaddition reactions, given the presence of suitable reaction partners and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from their structural characteristics and synthesis outcomes. For example, the crystal structure of a pyrazolopyridine derivative synthesized under microwave irradiation reveals a coplanar structure, which could influence its physical properties such as solubility and melting point . Additionally, the cytotoxicity of novel amine derivatives against various cancer cell lines indicates potential biological properties that could also be relevant for this compound .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Catalytic applications and organic synthesis advancements highlight the importance of nitrogen-containing heterocycles, like pyridine derivatives, in developing efficient, selective, and environmentally friendly chemical processes. For example, studies on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions emphasize the role of amines, including cyclohexyl amines, in facilitating these processes. These reactions are crucial for synthesizing complex organic molecules, indicating the potential utility of compounds such as 5-(Cyclohexen-1-yl)pyridin-2-amine in similar catalytic frameworks (M. Kantam et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

5-(cyclohexen-1-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYPLROKMSDVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)

![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)

![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502147.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)

![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)

![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)

![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)

![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)